Ecgononium methyl ester(1+)
Description
Contextualization within Tropane (B1204802) Alkaloid Chemistry
Tropane alkaloids are a class of bicyclic organic compounds naturally occurring in various plant families, most notably the Solanaceae and Erythroxylaceae. ebi.ac.ukuomustansiriyah.edu.iq The characteristic feature of these compounds is the tropane ring system, an 8-azabicyclo[3.2.1]octane skeleton. Ecgononium methyl ester(1+) is the conjugate acid of ecgonine (B8798807) methyl ester, which is a prominent tropane alkaloid found in the leaves of Erythroxylum coca. wikipedia.orgnih.gov
The biosynthesis of tropane alkaloids has evolved independently in the Solanaceae and Erythroxylaceae families. ebi.ac.uk In Erythroxylum coca, ecgonine methyl ester is a key intermediate in the biosynthesis of cocaine. ontosight.ai The biosynthetic pathway starts with the amino acid L-phenylalanine and proceeds through several enzymatic reactions to form ecgonine, which is then methylated to produce ecgonine methyl ester. ontosight.ai The protonated form, ecgononium methyl ester(1+), is the major species present at a physiological pH of 7.3, highlighting its relevance in biological systems. ebi.ac.uknih.gov
Significance as a Protonated Intermediate and Metabolite in Specialized Biochemical Pathways
Ecgononium methyl ester(1+) plays a crucial role as a protonated intermediate and a major metabolite in specific biochemical pathways. In the human body, cocaine is primarily metabolized through two main hydrolysis pathways. One pathway leads to the formation of benzoylecgonine (B1201016), while the other, mediated by plasma cholinesterases and liver esterases, results in the formation of ecgonine methyl ester. nih.govscielo.br This makes ecgonine methyl ester one of the principal metabolites of cocaine. nih.govnih.gov
Studies have shown that ecgonine methyl ester can be detected in urine for extended periods, making it a reliable biomarker for cocaine use. nih.govnih.gov The protonated state of this metabolite, ecgononium methyl ester(1+), is significant because its charge influences its solubility, transport, and interaction with biological molecules within the body. ebi.ac.uk In postmortem toxicology, the presence of ecgonine methyl ester is particularly important as it can arise from the non-metabolic hydrolysis of cocaine after death, and its concentration can be used to estimate the perimortem blood cocaine concentration. umaryland.edu
Historical Trajectories and Modern Research Impetus in Ecgonane Derivatives
The study of ecgonane derivatives has a long history, intertwined with the discovery and investigation of cocaine and other tropane alkaloids from the coca plant in the 19th century. Early research focused on the isolation, structural elucidation, and synthesis of these compounds. The development of derivatives was initially driven by the desire to understand structure-activity relationships and to create compounds with potential therapeutic applications, such as local anesthetics. google.com
Modern research on ecgonane derivatives, including ecgononium methyl ester(1+), is propelled by several factors. In the field of forensic and analytical chemistry, there is a continuous need for highly sensitive and specific methods to detect and quantify cocaine and its metabolites in various biological matrices like urine and hair. scielo.broup.comnih.govnih.gov This has led to the development of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comresearchgate.net
Furthermore, the synthesis of ecgonine methyl ester analogues continues to be an active area of research. These synthetic efforts are aimed at creating novel compounds that can act as inhibitors of cocaine binding and dopamine (B1211576) uptake, which are crucial for developing potential treatments for cocaine addiction. nih.gov The study of the biosynthesis of these compounds in plants also remains a key research area, with the potential for metabolic engineering to produce valuable pharmaceuticals. ebi.ac.ukontosight.ai
Structure
2D Structure
Properties
Molecular Formula |
C10H16NO3+ |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl (1R,2R,5S)-8-methyl-3-oxo-8-azoniabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/p+1/t6-,7+,9+/m0/s1 |
InChI Key |
WXEMSGQRTGSYOG-LKEWCRSYSA-O |
Isomeric SMILES |
C[NH+]1[C@H]2CC[C@@H]1[C@H](C(=O)C2)C(=O)OC |
Canonical SMILES |
C[NH+]1C2CCC1C(C(=O)C2)C(=O)OC |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations in Ecgononium Methyl Ester 1+ Research
Advanced IUPAC Naming and Structural Representations of the Ecgonane Skeleton
The foundational structure of ecgononium methyl ester(1+) is the ecgonane skeleton, a bridged bicyclic system. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this skeleton is 8-azabicyclo[3.2.1]octane. chemistrysteps.commasterorganicchemistry.com This name is derived following a specific set of rules for bridged bicyclic compounds. youtube.comchadsprep.com
The naming process begins by identifying the total number of atoms in the bicyclic system, which is eight in this case, leading to the parent name "octane". The prefix "bicyclo" indicates the presence of two rings sharing two common atoms, known as bridgehead atoms. In the ecgonane skeleton, these are the nitrogen atom (N) and a carbon atom (C). Three paths or bridges connect these two bridgehead atoms. The numbers in the square brackets, [3.2.1], represent the number of atoms in each of these three bridges, arranged in descending order. youtube.comopenochem.orgyoutube.com
Bridge 1: Contains three carbon atoms.
Bridge 2: Contains two carbon atoms.
Bridge 3: Contains one atom (the nitrogen atom is part of the bridge).
The prefix "8-aza" specifies that the atom at position 8 is a nitrogen atom, replacing a carbon atom in the bicyclic framework. The numbering of the ecgonane skeleton starts from one of the bridgehead carbons, proceeds along the longest path to the second bridgehead carbon, then continues along the next longest path, and finally, the shortest path is numbered. youtube.com
Structural Representations:
Skeletal formulas are commonly used to depict the ecgonane skeleton for simplicity and clarity. youtube.comresearchgate.netwikipedia.org In these representations, carbon atoms are implied at the vertices and ends of lines, and hydrogen atoms attached to carbons are generally not shown. Heteroatoms, such as the nitrogen in the 8-position, are explicitly drawn. monash.edu
For a more detailed representation of the three-dimensional structure, perspective drawings, such as wedge and dash notation, are employed. These drawings help to visualize the spatial arrangement of the atoms and substituent groups, which is crucial for understanding the molecule's stereochemistry. researchgate.net
| Component | Description | Example in Ecgonane |
|---|---|---|
| Parent Alkane | Total number of atoms in the bicyclic system | Octane (8 atoms) |
| Prefix | Indicates a bicyclic structure | Bicyclo |
| Bridge Numbers | Number of atoms in each of the three bridges connecting the bridgeheads, in descending order | [3.2.1] |
| Heteroatom Locator | Specifies the position and type of non-carbon atom in the ring system | 8-aza (Nitrogen at position 8) |
Stereochemical Aspects and Chirality of the Ecgononium Methyl Ester(1+) Cation
The ecgononium methyl ester(1+) cation is a chiral molecule, meaning it is non-superimposable on its mirror image. nih.govpensoft.net This chirality arises from the presence of multiple stereocenters within its rigid bicyclic structure. The specific three-dimensional arrangement of atoms, or stereochemistry, is critical to its chemical and biological properties. eurjchem.com
The ecgonane skeleton itself contains chiral centers at the bridgehead carbons (C-1 and C-5). nih.gov The substitution on this skeleton in ecgononium methyl ester(1+) introduces additional stereocenters. The IUPAC name for a specific stereoisomer of ecgonine (B8798807) methyl ester, the unprotonated form, is methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate. wikipedia.org Upon protonation of the nitrogen atom to form the ecgononium methyl ester(1+) cation, the stereochemistry at these carbon centers remains.
The chirality of tropane (B1204802) alkaloids and their derivatives is a significant area of study, with various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, being used to determine the absolute configuration of different stereoisomers. nih.goveurjchem.com
| Feature | Description |
|---|---|
| Chirality | The molecule is chiral due to the presence of multiple stereocenters. |
| Stereocenters | Located at C-1, C-2, C-3, and C-5 in the ecgonane skeleton. |
| Conformation | The piperidine (B6355638) ring of the tropane skeleton typically exists in a chair conformation. |
| Importance | The specific stereochemistry is critical for the molecule's biological activity and interactions. |
Protonation States and Equilibria with Ecgonone Methyl Ester
The ecgononium methyl ester(1+) cation exists in equilibrium with its conjugate base, ecgonine methyl ester. This equilibrium is dependent on the pH of the surrounding environment. Ecgonine methyl ester possesses a tertiary amine group (the nitrogen at position 8), which is basic and can accept a proton (H+).
The protonation of the tertiary nitrogen atom of ecgonine methyl ester leads to the formation of the ecgononium methyl ester(1+) cation. This cationic form is the predominant species at physiological pH (around 7.4). The tendency of the nitrogen atom to be protonated is quantified by its pKa value.
The equilibrium can be represented as follows:
Ecgonine Methyl Ester + H⁺ ⇌ Ecgononium Methyl Ester(1+)
The position of this equilibrium is crucial as the charge on the molecule significantly affects its properties, such as its solubility in water and its ability to interact with biological membranes and receptors. The protonated, cationic form generally exhibits increased water solubility and enhanced interactions with anionic species.
Furthermore, ecgonine methyl ester can be oxidized to form ecgonone methyl ester, where the hydroxyl group at the 3-position is converted to a ketone. This introduces another related compound into the chemical landscape, though the primary acid-base equilibrium of interest for ecgononium methyl ester(1+) is its relationship with ecgonine methyl ester.
| Compound | Key Functional Group | State at Physiological pH | Relationship |
|---|---|---|---|
| Ecgonine Methyl Ester | Tertiary Amine, Hydroxyl | Largely protonated | Conjugate base of Ecgononium methyl ester(1+) |
| Ecgononium Methyl Ester(1+) | Quaternary Ammonium (B1175870), Hydroxyl | Predominant species | Conjugate acid of Ecgonine methyl ester |
| Ecgonone Methyl Ester | Tertiary Amine, Ketone | Largely protonated | Oxidized form of Ecgonine methyl ester |
Sophisticated Synthetic Methodologies for Ecgononium Methyl Ester 1+ and Precursors
Total Synthesis Approaches to the Ecgonane Ring System
The ecgonane ring system, a bicyclo[3.2.1]octane skeleton, is the core structure of tropane (B1204802) alkaloids. Its construction has been a significant focus of synthetic organic chemistry. Total synthesis strategies often involve the formation of a new ring onto a pre-existing molecular framework, a process known as annulation. scripps.edu These methods can be broadly categorized by the number of carbon atoms introduced in the ring-forming step and the nature of the cyclization. scripps.edu
Modern synthetic approaches have employed a variety of powerful reactions to construct this bicyclic system. Ring-closing metathesis (RCM) has become a staple for creating diverse carbocyclic and heterocyclic systems. thieme-connect.de For example, the Wender group's total synthesis of Taxol, which also features a complex bridged ring system, began with the naturally occurring terpene verbenone, demonstrating a linear approach where rings are constructed sequentially. wikipedia.org Bio-inspired cyclization reactions, often catalyzed by Lewis acids, represent another powerful strategy for assembling complex polycyclic frameworks from simpler precursors. rsc.org
Specific to the bicyclo[3.2.1]octane system, strategies such as intramolecular Diels-Alder reactions and reductive radical cyclizations have proven effective. magtech.com.cn The intramolecular Diels-Alder reaction can simultaneously install two rings, while radical cyclizations can efficiently forge the characteristic bridged structure. magtech.com.cn A notable stereospecific total synthesis of (±)-cocaine, which proceeds through the ecgonane framework, highlights the application of intramolecular nitrone cyclization as a key step. kfupm.edu.sa These diverse approaches underscore the flexibility chemists have in designing routes to the ecgonane core, choosing a strategy that best fits the desired substitution patterns and stereochemical outcomes.
Stereocontrolled Synthesis of Ecgonone Methyl Ester as a Key Intermediate
Achieving stereocontrol is paramount in the synthesis of ecgonone methyl ester, as the biological activity of its derivatives is highly dependent on the precise three-dimensional arrangement of its functional groups. The synthesis of methoxycarbonyltropinone (an equivalent of ecgonone methyl ester) often involves the diastereoselective reduction of the ketone, where controlling the approach of the reducing agent is critical. collectionscanada.gc.ca The choice of chiral lithium amides for deprotonation can induce enantioselectivity, creating a non-racemic mixture of lithium enolates that can then react with an electrophile. cdnsciencepub.com Although optical yields can be modest, this strategy opens a pathway to non-racemic tropane alkaloids. cdnsciencepub.com
In the biosynthesis of cocaine, the enzyme methylecgonone reductase, an aldo-keto reductase, stereospecifically reduces methylecgonone to produce methylecgonine (B8769275), the penultimate precursor. ebi.ac.ukescholarship.org This enzymatic transformation highlights the high degree of stereocontrol achievable in biological systems, a standard that synthetic chemists strive to replicate.
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. jocpr.com This strategy can be applied to the synthesis of the ecgonane skeleton. For instance, chiral secondary amines, prepared via reductive amination of primary amines like (R)- or (S)-α-methylbenzylamine with ketones, can be used as chiral bases to induce stereoselectivity in subsequent reactions of tropinone (B130398). usask.ca
Modern advancements focus on catalyst-controlled reductive aminations using transition metals like ruthenium or iridium, which allow for high selectivity under mild conditions. jocpr.com A less common but powerful approach is the direct use of carboxylic acid derivatives, such as methyl esters, as the electrophile in a one-pot amidation-reduction sequence. nottingham.ac.uk This domino reaction avoids the need to first reduce the ester to an aldehyde, streamlining the synthetic process. nottingham.ac.uk Such strategies could be envisioned for constructing the ecgonane skeleton by forming the crucial C-N bonds of the bicyclic amine.
The formation of the bicyclic ecgonane skeleton is frequently accomplished through an intramolecular cyclization, where the two rings are forged in a single transformation. A classic and biologically relevant pathway is the intramolecular Mannich reaction. escholarship.org In this process, a dialdehyde (B1249045) precursor, derived from the oxidation of N-methylputrescine, undergoes a cyclization to form the tropane core. escholarship.org
Alternative intramolecular cyclization strategies have also been developed. Tufariello and coworkers reported a key intramolecular nitrone-olefin cycloaddition to construct the ecgonane skeleton during their total synthesis of cocaine. kfupm.edu.sa More recently, radical cyclizations have emerged as a powerful tool. For instance, a reductive radical cyclization was the key step in forming a bicyclo[3.2.1]octane ring system in the total synthesis of sculponeatin N. magtech.com.cn These pathways provide robust and efficient methods for accessing the core structure of ecgonone methyl ester.
Novel Synthetic Routes for Amino Acid Methyl Esters as Analogues and Building Blocks
Amino acid methyl esters are vital intermediates in medicinal chemistry and peptide synthesis and can serve as building blocks or analogues in various synthetic campaigns. nih.govresearchgate.net A variety of methods exist for their preparation, ranging from classic acid-catalyzed esterification to more modern multi-component reactions.
A particularly convenient method involves the reaction of an amino acid with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl) at room temperature, which provides good to excellent yields for a wide range of natural and synthetic amino acids. nih.govresearchgate.net Another approach is a four-component reaction combining an aldehyde, an alcohol, an amine, and a solid-phase bound isocyanide to directly yield N-substituted α-amino acid esters. thieme-connect.de For larger-scale industrial applications, processes often involve refluxing the amino acid in methanol with a strong acid like sulfuric acid, followed by concentration and purification steps. google.com More specialized syntheses, such as the preparation of chiral N-Boc-β³-amino acid methyl esters from α-amino acids, have also been developed, proceeding through intermediates like allylic alcohols and employing reagents such as diisobutylaluminium hydride (DIBAL-H). nih.gov
Table 1: Comparison of Selected Synthetic Routes to Amino Acid Methyl Esters
| Method | Key Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| TMSCl-Mediated Esterification | Trimethylchlorosilane (TMSCl), Methanol | Room Temperature | Mild conditions, good to excellent yields, broad substrate scope. | nih.gov, researchgate.net |
| Four-Component Synthesis | Aldehyde, Alcohol, Amine, Solid-Phase Isocyanide | Varies | Novel procedure for N-substituted α-amino acid esters. | thieme-connect.de |
| Strong Acid Catalysis | Strong Acid (e.g., H₂SO₄), Methanol | Reflux | Applicable for large-scale synthesis. | google.com |
| β³-Amino Acid Methyl Ester Synthesis | DIBAL-H, p-TsOH, etc. | Multi-step, varied | Access to homologated, non-natural amino acid esters. | nih.gov |
Biocatalytic Approaches in Methyl Ester Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for the synthesis of methyl esters due to their high specificity and ability to function under mild reaction conditions. mdpi.com Lipases can catalyze both the esterification of free fatty acids and the transesterification of triglycerides to produce fatty acid methyl esters. mdpi.com Enzymes such as those from Rhizomucor miehei, Thermomyces lanuginosus, and Candida antarctica have been successfully employed in various oleochemical applications. mdpi.com
In addition to lipases, other enzymes play a critical role in the natural biosynthesis of complex molecules containing methyl ester functionalities. In the biosynthesis of cocaine, the formation of the 2-carbomethoxy group is catalyzed by a SABATH family methyltransferase. researchgate.net The subsequent reduction of the ketone in methylecgonone is performed by methylecgonone reductase (MecgoR), an enzyme from the aldo-keto reductase family. ebi.ac.ukmdpi.com The final step, the benzoylation of methylecgonine, is catalyzed by cocaine synthase. escholarship.org
Table 2: Examples of Biocatalysts in Methyl Ester Related Synthesis
| Enzyme/System | Enzyme Type | Reaction | Application/Significance | Reference |
|---|---|---|---|---|
| Lipases (e.g., from Candida antarctica) | Hydrolase | Esterification / Transesterification | Synthesis of fatty acid methyl esters and other oleochemicals. | mdpi.com, nih.gov |
| Methylecgonone Reductase (MecgoR) | Aldo-Keto Reductase | Stereospecific ketone reduction | Penultimate step in cocaine biosynthesis, produces methylecgonine. | ebi.ac.uk, mdpi.com |
| SABATH family methyltransferase | Methyltransferase | Methylation | Forms the 2-carbomethoxy group of methylecgonone. | researchgate.net |
| Hydroxysteroid Dehydrogenases & Lipase (B570770) B | Dehydrogenase & Lipase | Regioselective oxidation & acylation | Combinatorial synthesis of cholic acid derivatives. | nih.gov |
Biochemical Pathways, Enzymatic Mechanisms, and Metabolic Studies
Biosynthesis of Ecgonone Methyl Ester within Tropane (B1204802) Alkaloid Pathways.pnas.orgpnas.org
The biosynthesis of ecgonine (B8798807) methyl ester is a key part of the more extensive tropane alkaloid pathway in Erythroxylum coca. ontosight.ai This pathway involves a series of enzymatic steps that ultimately lead to the formation of cocaine and other related alkaloids. oup.com
Enzymatic Reductions and Oxidations in Erythroxylum coca.pnas.org
A critical step in the biosynthesis of tropane alkaloids in Erythroxylum coca is the reduction of a keto group at the 3-position of the tropane ring. mdpi.com This reaction is essential for the subsequent ester formation that characterizes many tropane alkaloids. mdpi.com In E. coca, the reduction of methylecgonone (2-carbomethoxy-3-tropinone) to methylecgonine (B8769275) (2-carbomethoxy-3β-tropine) is a key transformation. nih.gov This stereospecific reduction is catalyzed by methylecgonone reductase. nih.govnih.gov The reverse oxidation reaction is also possible, where the 3β-isomers are converted, but not the 3α-isomers. nih.gov
Elucidation of Methylecgonone Reductase Functionality.pnas.org
Methylecgonone reductase (MecgoR) is the enzyme responsible for the reduction of methylecgonone to methylecgonine, the penultimate step in cocaine biosynthesis. nih.govnih.govuniprot.org This enzyme belongs to the aldo-keto reductase (AKR) protein family, a finding that was established after attempts to identify a homolog of the tropinone (B130398) reductases (TRs) found in the Solanaceae family were unsuccessful. pnas.orgnih.gov
MecgoR exhibits high activity in the young, expanding leaves of E. coca, which is consistent with these tissues being the primary site of tropane alkaloid biosynthesis in this plant. nih.govnih.gov In contrast, in the Solanaceae family, tropane alkaloid biosynthesis occurs in the root tissues. nih.govnih.gov The enzyme can utilize both NADPH and NADH as cofactors, although it shows decreased activity with NADH. uniprot.org It is strongly inhibited by Cu²⁺ and Zn²⁺ ions. uniprot.org
| Property | Description |
| Enzyme | Methylecgonone reductase (MecgoR) |
| Function | Catalyzes the stereospecific reduction of methylecgonone to methylecgonine. uniprot.org |
| Substrates | Methylecgonone, tropinone, nortropinone, 6-hydroxytropinone. uniprot.org |
| Cofactor | Primarily NADPH, but can use NADH with reduced activity. uniprot.orgexpasy.org |
| Optimal pH | 6.8-9.8. uniprot.org |
| Inhibitors | Strongly inhibited by Cu²⁺ and Zn²⁺. uniprot.org |
| Family | Aldo-keto reductase (AKR) family. pnas.orgnih.gov |
| Location | Highly active in young, expanding leaves of E. coca. nih.govnih.gov |
Evolutionary Divergence in Tropane Alkaloid Biosynthesis.pnas.org
The discovery that methylecgonone reductase in Erythroxylaceae is an aldo-keto reductase, while the analogous enzyme in the Solanaceae family (tropinone reductase) is a short-chain dehydrogenase/reductase (SDR), provides strong evidence for the independent evolution of tropane alkaloid biosynthesis in these two plant families. pnas.orgpnas.orguniv-tours.fr This concept of convergent evolution is supported by several other lines of evidence, including the fact that Erythroxylaceae tropane alkaloids have a carbomethoxy group on the tropane ring that is absent in those from Solanaceae. pnas.org The genes responsible for tropane alkaloid biosynthesis in these families also show different evolutionary origins and are located in different genomic contexts. pnas.orgnih.gov This indicates that the ability to produce these complex alkaloids has evolved more than once in the plant kingdom. pnas.orgtechnologynetworks.com
Catabolic and Degradation Pathways of Ecgonone Methyl Ester.pnas.org
The breakdown of ecgonine methyl ester is a biochemical process involving a series of reactions that degrade the compound. ontosight.aiebi.ac.ukebi.ac.uk In humans, cocaine is primarily metabolized through hydrolysis to form benzoylecgonine (B1201016) and ecgonine methyl ester. oup.com Ecgonine methyl ester can be further hydrolyzed to ecgonine. This metabolic process is crucial for the detoxification and elimination of these substances from the body. ontosight.ai The liver is the primary site for the metabolism of ecgonine methyl ester, where enzymes such as cytochrome P450 and esterases play a key role. ontosight.ai
Investigation of Enzymatic Hydrolysis and Transesterification Reactions.benchchem.comresearchgate.net
The enzymatic transformation of ecgonine methyl ester and related compounds is a significant area of study.
Lipase-Catalyzed Transformations of Methyl Esters.researchgate.net
Lipases are versatile enzymes that can catalyze both hydrolysis and transesterification reactions. nih.gov Lipase-catalyzed transesterification is an effective alternative to chemical catalysis for the transformation of methyl esters. nih.govd-nb.info This process has been widely studied for the production of various valuable compounds, including fatty acid alkyl esters. scialert.nettandfonline.com Lipases can be used in different reaction media, including aqueous emulsions and organic solvents, to facilitate the conversion of methyl esters. nih.govresearchgate.net The choice of lipase (B570770) and reaction conditions can influence the efficiency and outcome of the transesterification reaction. tandfonline.com For instance, some lipases are more effective with primary alcohols, while others work better with secondary alcohols. d-nb.info
Esterase Activity and Methyl Ester Formation in Cellular Systems
The formation of ecgonine methyl ester, the direct precursor to ecgononium methyl ester(1+), is a significant metabolic process primarily driven by the enzymatic activity of esterases. In cellular systems, ecgonine methyl ester is generated through the hydrolysis of the benzoyl ester bond of cocaine. oup.comnih.gov This transformation is catalyzed by several enzymes found in various tissues.
Studies have identified that plasma cholinesterase and liver esterases are key mediators in the formation of ecgonine methyl ester from cocaine. nih.gov Specifically, a human liver esterase, designated as esterase 2, has been shown to hydrolyze cocaine to produce ecgonine methyl ester. researchgate.net In addition to human enzymes, microbial enzymes also play a role in this biotransformation. For instance, a cocaine esterase found in Rhodococcus sp. strain MB1 initiates the degradation of cocaine by hydrolyzing it to ecgonine methyl ester and benzoate. asm.org This bacterial esterase is inducible, with its activity observed in cells grown on cocaine as a carbon source. asm.org Similarly, Pseudomonas fluorescens MBER possesses an ecgonine methyl esterase that is induced by growth on either ecgonine methyl ester or ecgonine. asm.org
The enzymatic reaction involves the cleavage of the C-O bond of the benzoyl ester in the cocaine molecule, resulting in the release of ecgonine methyl ester and benzoic acid. oup.comnih.gov The rate of this hydrolysis can be influenced by the presence of inhibitors. For example, the formation of ecgonine methyl ester can be significantly inhibited by eserine. nih.gov
The table below summarizes the key enzymes involved in the formation of ecgonine methyl ester and their characteristics.
| Enzyme Name | Source Organism/Tissue | Substrate | Product | Cellular Location | Inducibility/Inhibitors |
| Plasma Cholinesterase | Human Plasma | Cocaine | Ecgonine methyl ester | Plasma | Inhibited by eserine nih.gov |
| Liver Esterase | Human Liver | Cocaine | Ecgonine methyl ester | Soluble fraction, Microsomal, Mitochondrial nih.gov | - |
| Esterase 2 | Human Liver | Cocaine | Ecgonine methyl ester | Liver cells researchgate.net | Inhibited by fluoride (B91410) ion and eserine researchgate.net |
| Cocaine Esterase | Rhodococcus sp. strain MB1 | Cocaine | Ecgonine methyl ester, Benzoate | Cytosolic asm.org | Inducible by cocaine asm.org |
| Ecgonine Methyl Esterase | Pseudomonas fluorescens MBER | Ecgonine methyl ester | Ecgonine | - | Inducible by ecgonine methyl ester or ecgonine asm.org |
Transformation of Lignin (B12514952) and Other Biomass into Methyl Esters
The transformation of lignin and other forms of biomass into methyl esters is a significant area of research in the development of biofuels and renewable chemicals. However, it is crucial to note that this process does not lead to the formation of ecgononium methyl ester(1+), which is a specific metabolite of cocaine. Instead, the processes described here focus on the production of fatty acid methyl esters (FAMEs) and other simple methyl carboxylates from the structural components of biomass.
Lignin, a complex aromatic polymer in plant cell walls, can serve as a source for producing methyl esters through various chemical and biological methods. researchgate.netnih.gov One strategy involves the utilization of the methoxy (B1213986) groups present in the lignin structure. researchgate.netnih.gov In a catalytic process, these methoxy groups can react with carboxylic acids to form methyl carboxylates. researchgate.netnih.gov This transformation can be applied to a range of carboxylic acids to produce valuable chemicals. researchgate.net
Another approach involves the thermal treatment of biomass. For instance, the torrefaction of oil palm empty fruit bunches has been shown to produce FAMEs through the reaction of the biomass's lipid content with the methoxy groups of lignin. researchgate.net This in situ formation of FAMEs is favored by prolonged heating at elevated temperatures. researchgate.net
The following table outlines different methods for transforming lignin and biomass into methyl esters.
| Transformation Method | Biomass Source | Key Reagents/Catalysts | Resulting Methyl Esters |
| Catalytic Methylation | Lignin | Carboxylic acids, Copper-based catalysts researchgate.netnih.gov | Methyl carboxylates researchgate.netnih.gov |
| Thermally Assisted Methylation | Oil Palm Empty Fruit Bunch | Heat (Torrefaction) researchgate.net | Fatty Acid Methyl Esters (FAMEs) researchgate.net |
| Integrated Physicochemical and Biological Process | Spent Coffee Grounds | Methanol (B129727), Sulfuric acid mdpi.com | Fatty Acid Methyl Esters (FAMEs) mdpi.com |
| Integrated Enzymatic Process | Lignocellulosic Biomass (e.g., Beech Wood) | Oleaginous yeast (Cryptococcus curvatus), Lipase frontiersin.org | Fatty Acid Methyl Esters (FAMEs) frontiersin.org |
Mechanistic Investigations of Chemical Reactivity and Transformations
Acid-Base Chemistry and Proton Transfer Dynamics of the Ecgononium Methyl Ester(1+) Cation
The defining feature of Ecgononium methyl ester(1+) is its cationic nature, which arises from the protonation of the tertiary amino group of ecgonone methyl ester. ebi.ac.uk This makes it a Brønsted acid, capable of donating a proton. The equilibrium between Ecgononium methyl ester(1+) and its conjugate base, ecgonone methyl ester, is pH-dependent. At a physiological pH of 7.3, the protonated form, Ecgononium methyl ester(1+), is the major species present. ebi.ac.uk
The proton transfer dynamics involve the reversible transfer of a proton from the positively charged nitrogen atom to a Brønsted base. This can be represented by the following equilibrium:
Ecgononium methyl ester(1+) + B ⇌ Ecgonone methyl ester + HB⁺
Where B is a Brønsted base. The kinetics and thermodynamics of this proton transfer are fundamental to understanding its behavior in various chemical and biological environments. The stability of the cation is a key factor in its reactivity in subsequent chemical transformations.
Reaction Mechanisms Involving the Ester Moiety (e.g., Hydrolysis, Transesterification)
The methyl ester group of Ecgononium methyl ester(1+) is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. nih.gov
Hydrolysis: This reaction involves the cleavage of the ester bond by water to yield a carboxylic acid (ecgonine) and methanol (B129727). The reaction can be catalyzed by either acid or base. chemguide.co.uk
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is typically reversible and requires an excess of water to drive the equilibrium towards the products. chemistrysteps.comaocs.org The reaction is generally heated under reflux with a dilute acid. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ions, the reaction is effectively irreversible. chemistrysteps.com The hydroxide ion attacks the carbonyl carbon, and subsequent elimination of the methoxide (B1231860) ion forms a carboxylic acid. This acid is then immediately deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring. chemistrysteps.comyoutube.com
Transesterification: This process involves the exchange of the methoxy (B1213986) group (-OCH₃) of the ester with another alkoxy group from an alcohol (R'OH). wikipedia.org Similar to hydrolysis, this reaction can be catalyzed by both acids and bases. masterorganicchemistry.comscielo.br
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. aocs.org
Base-Catalyzed Transesterification: An alkoxide ion (R'O⁻) acts as the nucleophile, attacking the ester's carbonyl carbon. aocs.orgmasterorganicchemistry.com This reaction is an equilibrium process, and using a large excess of the new alcohol can shift the equilibrium towards the desired product. scielo.br
The table below summarizes the key aspects of these reactions for a generic methyl ester.
| Reaction | Catalyst | Key Mechanistic Steps | Product from Ecgononium Methyl Ester(1+) |
| Hydrolysis | Acid (H⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer and elimination of methanol. | Ecgonine (B8798807), Methanol |
| Hydrolysis | Base (OH⁻) | 1. Nucleophilic attack by hydroxide. 2. Elimination of methoxide. 3. Deprotonation of carboxylic acid. | Ecgoninate salt, Methanol |
| Transesterification | Acid (H⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol (R'OH). 3. Elimination of methanol. | New ester, Methanol |
| Transesterification | Base (R'O⁻) | 1. Nucleophilic attack by alkoxide. 2. Elimination of methoxide. | New ester, Methanol |
Cyclization and Rearrangement Mechanisms in Ecgonane Derivatives
The rigid bicyclic ecgonane (tropane) skeleton can undergo various cyclization and rearrangement reactions, often mediated by enzymes or chemical reagents. nih.govmdpi.com
Cyclization: Intramolecular reactions can lead to new ring formations. For instance, the biosynthesis of the tropane (B1204802) ring itself involves an intramolecular Mannich reaction. nih.gov In a laboratory setting, electrolytic reduction of related compounds can induce an intramolecular nucleophilic addition, forming a new bicyclic product. nih.gov Synthetic strategies towards the tropane core can also involve cyclization of intermediates like vinyl aziridines. acs.org
Rearrangement: The carbon skeleton of tropane alkaloids can undergo complex rearrangements. A notable example in biosynthesis is the conversion of littorine (B1216117) to hyoscyamine (B1674123), which involves a carbon-skeleton rearrangement. acs.orgresearchgate.net Quantum chemistry calculations suggest that this rearrangement can proceed through either radical or carbocation intermediates, with the carbocation-based concerted pathway being energetically favorable. acs.org This isomerization is catalyzed by a cytochrome P450 enzyme, which initiates the reaction via hydrogen abstraction. researchgate.netnih.gov
Oxidative and Reductive Reactivity Profiles
The Ecgononium methyl ester(1+) cation possesses sites susceptible to both oxidation and reduction.
Oxidative Reactivity: The primary site for oxidation is the tertiary amine (or the nitrogen in the conjugate base). In related ecgonine derivatives, metabolism often involves cytochrome P450 enzymes. ontosight.ai Studies on anhydroecgonine (B8767336) methyl ester (AEME), a pyrolysis product of cocaine, have shown that it can be metabolized to anhydroecgonine methyl ester N-oxide. acs.org This indicates that the nitrogen atom is a key site for oxidation. The ketone group at the C-3 position can also influence oxidative pathways.
Reductive Reactivity: The ketone at C-3 and the methyl ester at C-2 are the primary sites for reduction.
The reduction of the ketone in 2-carbomethoxytropinone (a closely related precursor) to an alcohol is a key step in the synthesis of ecgonine methyl ester. google.com This reduction can be achieved using reagents like sodium amalgam.
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
The table below summarizes the potential oxidative and reductive transformations.
| Reaction Type | Functional Group | Reagent/Condition | Potential Product |
| Oxidation | Tertiary Amine | Oxidizing agents (e.g., m-CPBA, P450 enzymes) | N-oxide derivative |
| Reduction | Ketone (C-3) | Reducing agents (e.g., NaBH₄, Sodium Amalgam) | Secondary alcohol (Ecgonine methyl ester) |
| Reduction | Methyl Ester (C-2) | Strong reducing agents (e.g., LiAlH₄) | Primary alcohol |
Thermal Decomposition Pathways of Methyl Esters
While specific data on the thermal decomposition of Ecgononium methyl ester(1+) is limited, studies on other tropane alkaloids and various methyl esters provide insight into potential degradation pathways. researchgate.netresearchgate.net
Tropane alkaloids like atropine (B194438) and scopolamine (B1681570) are known to be thermally unstable. nih.govresearchgate.net At temperatures up to 250 °C, their degradation primarily involves the elimination of water and cleavage of the ester bond. researchgate.net At higher temperatures, elimination of formaldehyde (B43269) can become a dominant pathway. nih.gov The thermal degradation of tropane alkaloids in food processing has also been noted, with significant reduction in content after baking. mdpi.comnih.gov
General studies on the pyrolysis of fatty acid methyl esters (FAMEs) show that decomposition begins at temperatures around 325 °C. researchgate.net The primary reactions observed are isomerization, hydrogenation, and pyrolysis, which breaks the molecule into smaller fragments. researchgate.netepa.gov For simpler methyl esters, high-temperature decomposition can proceed via a six-centered mechanism to produce an alkene and the corresponding carboxylic acid, which can further decompose to smaller molecules like CO and CO₂. stackexchange.com
Heterogeneous Catalysis in Methyl Ester Transformations
Heterogeneous catalysts are widely used for transformations of methyl esters, particularly for esterification and transesterification reactions, often in the context of biodiesel production. acs.orgnih.gov These solid-phase catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused. mdpi.com
Heterogeneous Acid Catalysts: These materials, such as zeolites (e.g., ZSM-5, β-zeolite), ion-exchange resins, and metal oxides, can effectively catalyze esterification and transesterification. mdpi.comui.ac.id Zeolites, with their high surface area and tunable acidity, are particularly effective. mdpi.com For example, ferric-alginate has been developed as a novel heterogeneous acid catalyst for the esterification of fatty acids. researchgate.net
Heterogeneous Base Catalysts: Solid bases, including alkali metal salts supported on materials like zeolites (e.g., KOH/NaX), are also used, primarily for transesterification. mdpi.com They generally exhibit high activity but can be sensitive to the presence of water and free fatty acids. scielo.br
These catalytic systems could theoretically be applied to the ester moiety of Ecgononium methyl ester(1+) or its conjugate base to facilitate hydrolysis or transesterification under controlled conditions.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isomers
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For a molecule with the complexity of Ecgononium methyl ester(1+), which possesses multiple stereocenters, NMR is crucial for confirming its isomeric form. However, a review of current scientific literature indicates a lack of specific, published experimental NMR data for the Ecgononium methyl ester(1+) cation. The following sections describe the powerful NMR techniques that would be applied for its characterization.
One-dimensional (1D) NMR, such as ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical structure. ¹H NMR spectra would reveal the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons of each type (integration). Similarly, ¹³C NMR would identify the number of non-equivalent carbon atoms in the molecule.
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the spin systems within the tropane (B1204802) ring structure of Ecgononium methyl ester(1+).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is critical for piecing together different fragments of the molecule, such as connecting the methyl ester group to the tropane skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly important for determining the stereochemistry of the molecule, for instance, the relative orientation of substituents on the bicyclic tropane ring.
While specific data for Ecgononium methyl ester(1+) is not available, these techniques have been successfully applied to the broader class of tropane alkaloids, demonstrating their utility in distinguishing between closely related isomers. researchgate.netopenagrar.de
Solid-state NMR (ssNMR) is a specialized technique used to analyze molecules in the solid phase. mst.edunih.govwikipedia.org Unlike in solution, molecules in a solid are fixed in position, leading to anisotropic interactions that broaden NMR signals. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. wikipedia.orgacs.org
ssNMR is particularly useful for studying:
Crystalline Polymorphs: It can distinguish between different crystal forms of a compound.
Adsorbed Species: It can provide structural information on how a molecule interacts with a surface, for example, a catalytic surface or a stationary phase in chromatography.
Catalytic Intermediates: It can be used to study reactive intermediates that are stabilized in a solid matrix.
For Ecgononium methyl ester(1+), ssNMR could be employed to study its structure as a solid salt (e.g., a hydrochloride or trifluoroacetate (B77799) salt) or to investigate its interaction with materials like polymers or silicates. As with solution-state NMR, there is currently a lack of published experimental ssNMR data specifically for the Ecgononium methyl ester(1+) cation.
Advanced Mass Spectrometry for Fragmentation Patterns and Precise Mass Determination
Advanced mass spectrometry is a primary tool for the identification and structural confirmation of Ecgononium methyl ester(1+), particularly in complex biological matrices. redalyc.org This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and provides structural information through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules like tropane alkaloids. In the positive ion mode, ESI generates gaseous ions directly from a solution. For ecgonine (B8798807) methyl ester, the tertiary amine in the tropane ring is readily protonated during the ESI process, forming the Ecgononium methyl ester(1+) cation, which is observed as the protonated molecule [M+H]⁺. researchgate.netnih.gov This ion is the primary species observed in the mass spectrum and serves as the precursor ion for further analysis. The [M+H]⁺ ion for ecgonine methyl ester appears at an m/z of 200.1. oup.comoup.com
High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact elemental composition of an ion. For Ecgononium methyl ester(1+), HRMS would be used to confirm its molecular formula, C₁₀H₁₈NO₃⁺, by comparing the experimentally measured accurate mass to the calculated theoretical mass. This capability is crucial for distinguishing it from other potential compounds that might have the same nominal mass but a different elemental formula.
Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For Ecgononium methyl ester(1+), the [M+H]⁺ ion at m/z 200.1 is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. oup.com
A proposed fragmentation pathway involves the loss of water (H₂O) and subsequent cleavages of the tropane ring. redalyc.org The fragmentation of the protonated molecule provides a structural fingerprint that can be used for highly specific and sensitive detection in methods like Multiple Reaction Monitoring (MRM). lipscomb.eduresearchgate.net
Below is a table summarizing the key ions observed in the MS/MS analysis of Ecgononium methyl ester(1+).
| Ion Type | m/z (Mass-to-Charge Ratio) | Proposed Identity/Origin |
|---|---|---|
| Precursor Ion | 200.1 | [C₁₀H₁₇NO₃ + H]⁺ |
| Product Ion | 182.1 | [M+H - H₂O]⁺ (Loss of water) |
| Product Ion | 122.0 | Fragment from anhydroecgonine (B8767336) methyl ester, a related pyrolysis product researchgate.net |
| Product Ion | 82.0 | Tropane ring fragment (protonated methylpyrrole structure) redalyc.org |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Studies
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of "Ecgononium methyl ester(1+)" by identifying its functional groups and characterizing the nature of its chemical bonds. While direct spectroscopic data for this specific cation is not extensively published, a comprehensive analysis can be conducted by examining closely related and well-documented analogs, such as cocaine and its hydrochloride salt. The structural similarities allow for a reliable inference of the vibrational characteristics of "Ecgononium methyl ester(1+)".
The primary structural features of "Ecgononium methyl ester(1+)" that are amenable to vibrational spectroscopic analysis include the methyl ester group (-COOCH₃), the tropane ring system, and the quaternary ammonium (B1175870) cation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, providing a characteristic spectrum of absorption bands. For "Ecgononium methyl ester(1+)", the most prominent absorption bands are expected to be associated with the carbonyl and C-O stretching vibrations of the methyl ester functional group. Drawing parallels with cocaine hydrochloride, strong absorption bands are anticipated in the region of 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ester. researchgate.netscite.ai Additionally, C-O stretching vibrations from the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region. researchgate.netresearchgate.net
The tropane ring structure will give rise to a series of C-H stretching and bending vibrations. C-H stretching bands of the alkyl groups in the tropane ring are expected in the 2800-3000 cm⁻¹ range. The quaternary ammonium nature of the nitrogen atom in "Ecgononium methyl ester(1+)" will influence the surrounding C-N bonds, and their stretching vibrations are typically observed in the fingerprint region of the spectrum. Unlike cocaine hydrochloride which exhibits a broad N-H stretching band around 2500 cm⁻¹, this feature would be absent in the spectrum of "Ecgononium methyl ester(1+)". researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference Compounds |
|---|---|---|---|
| C=O Stretching | 1710 - 1730 | Methyl Ester | Cocaine Hydrochloride researchgate.netscite.ai |
| C-O Stretching | 1100 - 1300 | Methyl Ester | Cocaine Hydrochloride researchgate.netresearchgate.net |
| C-H Stretching (Alkyl) | 2800 - 3000 | Tropane Ring | Cocaine Hydrochloride researchgate.net |
| C-N Stretching | 1250 - 1350 | Quaternary Ammonium | General Quaternary Ammonium Salts |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For "Ecgononium methyl ester(1+)", Raman spectroscopy would be effective in characterizing the C-C framework of the tropane ring and the symmetric vibrations of the functional groups.
Based on studies of cocaine hydrochloride, key Raman bands for "Ecgononium methyl ester(1+)" are expected for the C-C stretching of the tropane ring at approximately 848, 874, and 898 cm⁻¹. spectroscopyonline.com The C-N stretching vibration is also observable in the Raman spectrum, anticipated around 1278 cm⁻¹. spectroscopyonline.com The C=O stretching of the methyl ester is also Raman active and would appear around 1712 cm⁻¹. spectroscopyonline.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Structural Feature | Reference Compounds |
|---|---|---|---|
| C-C Stretching | 848, 874, 898 | Tropane Ring | Cocaine Hydrochloride spectroscopyonline.com |
| C-N Stretching | 1278 | Tropane Ring | Cocaine Hydrochloride spectroscopyonline.com |
| C=O Stretching | 1712 | Methyl Ester | Cocaine Hydrochloride spectroscopyonline.com |
| Asymmetric CH₃ Deformation | 1453 | Methyl Group | Cocaine Hydrochloride spectroscopyonline.com |
X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable)
The crystal structure of l-cocaine hydrochloride confirms the stereochemical configuration of the cocaine molecule. iucr.org Crystals of cocaine hydrochloride are orthorhombic with the space group P2₁2₁2₁. iucr.org This non-centrosymmetric space group is consistent with the chiral nature of the molecule. The tropane nucleus in cocaine adopts a chair conformation. iucr.orgcdnsciencepub.com
For "Ecgononium methyl ester(1+)", it is expected that upon crystallization with a suitable counter-ion, it would also form a well-ordered crystalline lattice. The absolute configuration of the chiral centers, inherited from its precursor ecgonine, could be unequivocally determined. The tropane ring is anticipated to adopt a stable chair conformation, similar to that observed in cocaine and its salts. cdnsciencepub.com The methyl ester group's orientation relative to the tropane ring would be a key feature of the crystal structure.
The quaternization of the nitrogen atom in "Ecgononium methyl ester(1+)" will lead to ionic bonding with its counter-ion in the crystal lattice. This will result in distinct packing arrangements compared to the free base form of related alkaloids. The crystal packing will be influenced by electrostatic interactions between the "Ecgononium methyl ester(1+)" cation and the counter-ion, as well as by van der Waals forces and potentially hydrogen bonding if the counter-ion is a suitable donor or acceptor.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| (-)-Cocaine Hydrochloride | Orthorhombic | P2₁2₁2₁ | iucr.org |
| (-)-Cocaine (Free Base) | Monoclinic | P2₁ | cdnsciencepub.comsemanticscholar.org |
In the solid state, the conformation of the "Ecgononium methyl ester(1+)" cation, including the torsional angles defining the orientation of the methyl ester substituent, would be precisely determined. This information is crucial for understanding its steric and electronic properties, which in turn influence its chemical reactivity and interactions.
Cutting Edge Analytical Methodologies for Detection and Quantification
Chromatographic Methods for Separation and Trace Analysis
Chromatography, a powerful separation science, is indispensable for the analysis of ecgononium methyl ester(1+). Various chromatographic techniques, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for trace-level detection.
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of ecgonine (B8798807) methyl ester. A significant advantage of analyzing for ecgonine methyl ester is its ability to be chromatographed on common stationary phases without the need for derivatization, which is often required for other related compounds like benzoylecgonine (B1201016). This simplifies the sample preparation process and reduces analysis time.
In a typical GC-MS method, the compound is identified and quantified based on its retention time and mass spectrum. For instance, in a validated method for the simultaneous determination of benzoylecgonine and ecgonine methyl ester in human urine, the extracts were derivatized with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and analyzed by GC/MS. The resulting TBDMS derivative of ecgonine methyl ester has a distinct mass spectrum with characteristic ions that allow for unambiguous identification.
Key Research Findings for GC-MS Analysis of Ecgonine Methyl Ester Derivative:
| Parameter | Value |
| Derivative | tert-butyldimethylsilyl (TBDMS) |
| Limit of Detection (LOD) | 50 ng/mL |
| Recovery | 75.3% |
| Intra-assay Precision (RSD) | 8.4% at 200 ng/mL, 5.7% at 1000 ng/mL |
This table presents data from a validated method for the simultaneous determination of benzoylecgonine and ecgonine methyl ester in human urine.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of ecgonine methyl ester. A key challenge in HPLC analysis of this compound is its high water solubility and poor detectability by UV absorbance. To overcome these limitations, various strategies have been developed.
One approach involves the use of modified solid-phase extraction (SPE) procedures to improve recovery from aqueous matrices like urine. For detection, post-column ion-pair extraction with fluorescence detection has been employed to enhance sensitivity. Another powerful approach is coupling HPLC with mass spectrometry (HPLC-MS or HPLC-MS/MS). This provides high specificity and sensitivity, allowing for direct analysis of thermally labile and non-volatile compounds and reducing the need for extensive sample cleanup.
A rapid and rugged assay for the quantification of ecgonine methyl ester in human urine has been established using on-line sample extraction coupled with fast HPLC and tandem mass spectrometry (MS/MS). This method involves a simple centrifugation step for sample preparation and has a combined extraction and chromatographic run time of less than 3.5 minutes.
Performance Characteristics of a Fast HPLC-MS/MS Method for Ecgonine Methyl Ester in Urine:
| Parameter | Value |
| Lower Limit of Detection (LLOD) | 0.5 ng/mL |
| Linear Range | 7.5 ng/mL to 1000 ng/mL |
| Within-day and Between-day Precision (%CV) | < 10% |
| Mean Accuracy | 97% to 113% |
This table summarizes the performance of a rapid on-line extraction fast HPLC-tandem mass spectrometry method.
Supercritical fluid chromatography (SFC) is an emerging technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of chiral and polar compounds, such as alkaloids. The low viscosity and high diffusivity of supercritical fluids allow for high-efficiency separations at lower temperatures than GC and with reduced organic solvent consumption compared to HPLC.
While specific applications of SFC for the direct analysis of ecgononium methyl ester(1+) are not extensively documented, the principles of the technique and its successful application to related polar alkaloids suggest its potential. For the analysis of polar compounds like ecgonine methyl ester, modifiers such as methanol (B129727) are often added to the carbon dioxide mobile phase to increase its solvating power. The separation can be optimized by adjusting parameters such as the stationary phase, modifier composition, backpressure, and temperature.
Supercritical Fluid Extraction (SFE), a related technique, has been successfully used for the extraction of cocaine and its metabolites, including ecgonine methyl ester, from whole blood and urine. This demonstrates the feasibility of using supercritical fluids to handle these analytes. An SFE method showed analyte recovery of better than 85% for ecgonine methyl ester from both blood and urine, with a limit of detection of 1 ng based on a 200 µL sample.
Method Development and Validation for Complex Matrix Analysis
The development and validation of analytical methods for ecgononium methyl ester(1+) in complex matrices such as urine and blood are critical to ensure the reliability of the results. These processes involve optimizing all analytical steps and rigorously testing the method's performance.
The complexity of biological matrices poses significant challenges for the analysis of ecgononium methyl ester(1+). Sample preparation is a crucial step to remove interfering substances and concentrate the analyte of interest. Traditional methods often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
To minimize these challenges, newer strategies focus on reducing the number of sample preparation steps. On-line sample extraction coupled with HPLC-MS/MS is a prime example of such a strategy. In this approach, the sample, after a simple centrifugation step, is directly injected into the system where the analyte is extracted and then chromatographically separated and detected. This minimizes sample handling, reduces the risk of analyte loss and contamination, and significantly increases sample throughput.
A robust and reproducible analytical protocol is one that consistently produces accurate and precise results under a variety of conditions. Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.
For the analysis of ecgonine methyl ester, validation parameters typically include linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery. For example, a validated HPLC-MS/MS method for ecgonine methyl ester in urine demonstrated excellent linearity over a range of 7.5 ng/mL to 1000 ng/mL. The within-day and between-day precision, expressed as the coefficient of variation (%CV), were less than 10%, and the mean accuracy was between 97% and 113%. These results indicate a highly robust and reproducible method suitable for routine analysis.
Quality Assurance and Quality Control in Analytical Chemistry Research
Robust quality assurance (QA) and quality control (QC) protocols are fundamental to ensuring the reliability, accuracy, and validity of analytical data in chemical research, particularly in the forensic analysis of compounds like ecgononium methyl ester(1+). These measures encompass the entire analytical workflow, from sample handling to final data reporting.
A cornerstone of quantitative analysis for this compound is the validation of the analytical method. Method validation demonstrates that a procedure is fit for its intended purpose. Key validation parameters include linearity, sensitivity, precision, accuracy, and specificity.
Linearity and Calibration: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of ecgonine methyl ester, calibration curves are constructed by analyzing a series of standards with known concentrations. researchgate.net These curves are typically generated by plotting the ratio of the analyte's peak area to that of an internal standard against the analyte's concentration. researchgate.net Deuterated analogs, such as ecgonine methyl ester-d3, are frequently used as internal standards to compensate for variations in sample extraction and instrument response. nih.gov Linear regression analysis is applied to the data, and a high correlation coefficient (r²) is required to demonstrate linearity over a specified concentration range. researchgate.netnih.gov For example, studies have demonstrated linear calibration curves for ecgonine methyl ester ranging from 7.5 ng/mL to 1000 ng/mL. oup.comnih.govresearchgate.net
Sensitivity (LOD & LOQ): The sensitivity of a method is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scientificliterature.org For ecgonine methyl ester, LODs as low as 0.5 ng/mL have been reported using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net The LOQ is a critical parameter for ensuring that the method is sensitive enough for its intended application.
Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). nih.govoup.com Accuracy is the closeness of the mean of a set of results to the actual (true) value. nih.gov Both intra-day (within-day) and inter-day (between-day) precision and accuracy are assessed using quality control (QC) samples prepared at multiple concentration levels (e.g., low, medium, and high). chromatographyonline.com For the analysis of ecgonine methyl ester, acceptable precision is often defined as a %CV of less than 10-15%, with accuracy falling within ±15-20% of the nominal value. nih.govoup.com
Specificity and Selectivity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. Chromatographic methods like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) provide high selectivity, separating the analyte from potential interferences before detection. nih.gov
Proficiency Testing: To ensure ongoing competency and the quality of laboratory results, forensic laboratories participate in external quality assessment schemes, also known as proficiency testing (PT). nih.govresearchgate.net These programs involve the analysis of blind samples provided by an external organization. Successful participation in PT demonstrates a laboratory's ability to produce accurate and reliable results, which is often a requirement for accreditation. cts-forensics.comcap.org
The table below summarizes key validation parameters reported in the literature for the analysis of ecgonine methyl ester (EME) and related compounds.
| Parameter | Reported Values/Ranges for EME and Related Analytes | Analytical Technique(s) |
| Linearity Range | 7.5 - 1000 ng/mL; 15 - 12500 ng/mL | LC-MS/MS; GC-MS |
| Correlation Coefficient (r²) | > 0.99 | LC-MS/MS; GC-MS |
| Limit of Detection (LOD) | 0.5 ng/mL; 15 ng/mL; 50 ng/mL | LC-MS/MS; GC-MS |
| Limit of Quantification (LOQ) | 15 ng/mL; 50 ng/mL | GC-MS |
| Intra-day Precision (%CV) | < 10%; 1.2% - 14.9% | LC-MS/MS; GC-MS |
| Inter-day Precision (%CV) | < 10%; 1.8% - 17.9% | LC-MS/MS; GC-MS |
| Accuracy (% Mean) | 97% - 113%; within ± 16.4% | LC-MS/MS; GC-MS |
| Internal Standards | Deuterated analogs (e.g., ecgonine methyl ester-d3) | GC-MS; LC-MS/MS |
This table is a compilation of data from multiple sources and represents a range of reported values. nih.govoup.comnih.govchromatographyonline.comresearchgate.netscielo.br
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) Investigations of Molecular Orbitals and Reactivity
A review of published literature found no studies that specifically applied Density Functional Theory (DFT) to investigate the molecular orbitals (such as HOMO/LUMO energies), electron density distribution, or chemical reactivity descriptors (like Fukui functions or electrostatic potentials) of the Ecgononium methyl ester(1+) cation.
Ab Initio Methods for High-Accuracy Energetics
There is no evidence in the scientific literature of ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, being used to calculate high-accuracy energetics for Ecgononium methyl ester(1+). Such calculations would typically be employed to determine precise values for properties like proton affinity, gas-phase basicity, or conformational energies, but this information is not available for the specified compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No studies utilizing molecular dynamics (MD) simulations to explore the conformational landscape or intermolecular interactions of Ecgononium methyl ester(1+) were found. Research in this area would typically involve simulating the molecule's behavior in different solvent environments to understand its flexibility, solvation structure, and potential interactions with biological macromolecules, but such data does not appear to have been published.
Computational Mechanistic Studies of Chemical Reactions and Enzymatic Pathways
There is a lack of published computational research on the mechanistic pathways of chemical reactions or enzymatic processes involving Ecgononium methyl ester(1+). While the formation of its parent compound, ecgonine (B8798807) methyl ester, from cocaine via plasma and liver esterases is known, computational studies (e.g., QM/MM modeling) detailing the transition states and reaction energetics of these or other reactions involving the cation are not available. researchgate.net
In Silico Prediction of Spectroscopic Signatures
No dedicated in silico studies aimed at predicting the spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) of Ecgononium methyl ester(1+) were identified. Such computational predictions are valuable for aiding in the experimental identification and characterization of molecules, but they have not been reported for this specific cation.
Quantitative Structure-Property Relationship (QSPR) Modeling
While QSPR is a broad field used to predict physicochemical properties of molecules, no specific QSPR models have been developed or published for Ecgononium methyl ester(1+). researchgate.netnih.gov The development of such a model would require a dataset of related compounds with known properties, which has not been compiled or applied for the predictive analysis of this particular molecule.
Emerging Research Frontiers and Future Directions
Unraveling Novel Biosynthetic Enzymes and Genetic Pathways
The biosynthesis of tropane (B1204802) alkaloids, including the ecgonane derivatives, is a complex process involving a series of enzymatic reactions. pnas.org While the general outline of the pathway has been established, originating from the amino acids ornithine or arginine, significant gaps in our understanding of the specific enzymes and genetic regulation remain, particularly within the Erythroxylaceae family, which is distinct from the more extensively studied Solanaceae family. pnas.orgbiocyclopedia.com
Recent genomic and structural analyses have provided strong evidence that the biosynthetic pathways for tropane alkaloids in Erythroxylaceae (producing ecgonone derivatives like cocaine) and Solanaceae (producing tropinone (B130398) derivatives like hyoscyamine) evolved independently. pnas.orgbohrium.comnih.gov This evolutionary divergence presents a rich area for discovery.
Key research frontiers in this area include:
Identification of Novel Enzymes: While enzymes like putrescine N-methyltransferase (PMT), which catalyzes the first committed step, and methylecgonone reductase (MecgoR), which reduces methylecgonone to methylecgonine (B8769275), have been identified, many other enzymes in the ecgonane pathway are yet to be characterized. pnas.org For instance, the specific cytochrome P450 enzymes responsible for the formation of the ecgonone skeleton from 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA) have been a subject of recent investigation. pnas.org
Elucidation of Genetic Regulation: Understanding the transcription factors and regulatory networks that control the expression of biosynthetic genes is crucial for metabolic engineering efforts. nih.govfrontiersin.org Identifying these regulatory elements could allow for the upregulation of key enzymes to increase the production of specific alkaloids in plant cell cultures or microbial hosts.
Comparative Genomics and Transcriptomics: By comparing the genomes and transcriptomes of high- and low-alkaloid-producing species or varieties of Erythroxylum, researchers can identify candidate genes involved in biosynthesis and transport. This approach has already been instrumental in highlighting the distinct evolutionary origins of key enzymes in the cocaine and hyoscyamine (B1674123) pathways. pnas.orgbohrium.com
A comparative overview of key enzyme families in the tropane alkaloid pathways of Solanaceae and Erythroxylaceae is presented below.
| Enzyme Function | Solanaceae Family | Erythroxylaceae Family | Key Findings |
| Tropane Ring Reduction | Tropinone Reductases (TR-I, TR-II) of the Short-chain Dehydrogenase/Reductase (SDR) family. pnas.orgnih.gov | Methylecgonone Reductase (MecgoR) of the Aldo-keto Reductase (AKR) family. pnas.org | This difference is a strong indicator of the independent evolution of tropane alkaloid biosynthesis in the two plant lineages. pnas.org |
| Esterification | Littorine (B1216117) synthase, a member of the Serine Carboxypeptidase-Like (SCPL) acyltransferase family. pnas.org | A BAHD acyltransferase. pnas.org | The use of different acyltransferase families for a similar catalytic function further supports the theory of convergent evolution. pnas.org |
| Methylation of Ecgonone | Not applicable. | Ecgonone Methyltransferase (EnMT4). nih.gov | This enzyme is crucial in the Erythroxylaceae pathway to stabilize the ecgonone intermediate and direct the biosynthetic flow towards cocaine. nih.gov |
Future research will likely focus on the heterologous expression and characterization of these novel enzymes, providing tools for both biocatalytic synthesis and a deeper understanding of plant secondary metabolism. mdpi.comnih.gov
Sustainable and Green Chemistry Approaches to Ecgonane Synthesis
Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and energy-intensive processes, leading to significant environmental impact. dergipark.org.trijesrr.org The principles of green chemistry aim to mitigate these issues by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of complex molecules like the ecgonane skeleton is a significant and growing area of research.
Emerging strategies for a more sustainable synthesis of ecgonane and its derivatives include:
Biocatalysis: Utilizing isolated enzymes or whole-cell systems to perform specific synthetic steps offers high selectivity under mild conditions (aqueous solvent, ambient temperature, and pressure). ijesrr.org The enzymes from the natural biosynthetic pathway, such as methylecgonone reductase, could be harnessed for stereospecific reductions, a common challenge in traditional organic synthesis. pnas.org
Use of Renewable Feedstocks: Green chemistry emphasizes the use of raw materials derived from renewable sources rather than depletable fossil fuels. researchgate.net Research into producing the basic building blocks of the ecgonane skeleton from bio-based sources is a long-term goal for sustainable production.
Safer Solvents: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. The development of syntheses that use water, supercritical fluids, or ionic liquids as alternatives to volatile and toxic organic solvents is a key objective.
Atom Economy and Waste Prevention: Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov This involves favoring catalytic reactions over stoichiometric ones and designing pathways with fewer steps. ijesrr.org
The table below summarizes some green chemistry principles and their potential application in ecgonane synthesis.
| Green Chemistry Principle | Application to Ecgonane Synthesis |
| Prevention | Designing synthetic routes that minimize the formation of by-products. |
| Atom Economy | Maximizing the incorporation of starting materials into the final ecgonane structure. nih.gov |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. dergipark.org.tr |
| Use of Safer Solvents & Auxiliaries | Employing water or other environmentally benign solvents instead of chlorinated hydrocarbons. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, potentially through biocatalysis. |
| Use of Renewable Feedstocks | Deriving precursors from biological sources. researchgate.net |
| Catalysis | Using enzymes or other catalysts to perform reactions with high efficiency and selectivity, reducing the need for stoichiometric reagents. ijesrr.org |
As our understanding of the biosynthesis of ecgonane alkaloids deepens, the potential for developing chemoenzymatic and fully biosynthetic production platforms in engineered microorganisms will grow, representing the ultimate green chemistry approach. nih.govnih.gov
Advanced In Situ and Operando Spectroscopic Investigations of Reactions
Understanding the precise mechanisms of chemical reactions is fundamental to optimizing them. Traditional analytical methods often examine reactions at discrete time points, providing only snapshots of the process. In contrast, in situ and operando spectroscopy allow for the real-time monitoring of reactions under actual working conditions. wikipedia.orgornl.gov
Operando spectroscopy is a powerful methodology where the spectroscopic characterization of a material is coupled simultaneously with the measurement of its catalytic activity or reactivity. wikipedia.orgnih.gov This approach provides a direct link between the structural dynamics of reactants, intermediates, and catalysts and their functional performance. rsc.org
Potential applications of these advanced spectroscopic techniques to the study of ecgononium methyl ester(1+) and related reactions include:
Reaction Mechanism Elucidation: Techniques like in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to track the formation and consumption of reactants, intermediates, and products in real-time. ornl.govnih.gov This could be applied to study the kinetics and mechanism of the formation of ecgononium methyl ester(1+) or its subsequent derivatization reactions.
Catalyst Characterization: For reactions involving catalysts (e.g., enzymatic or heterogeneous catalysis), operando techniques such as X-ray Absorption Spectroscopy (XAS) and Raman spectroscopy can provide information about the catalyst's structure and oxidation state while the reaction is occurring. nih.govrsc.org This is crucial for understanding how the catalyst functions and deactivates.
Interfacial Chemistry Studies: Many reactions occur at interfaces, such as between a solid catalyst and a liquid solution. Spectroscopic methods like vibrational spectroscopy and X-ray scattering can provide key insights into the morphology, composition, and structure of these interfaces during the reaction. ise-online.org
The table below lists some advanced spectroscopic methods and the type of information they could provide for reactions involving ecgononium methyl ester(1+).
| Spectroscopic Technique | Potential Information Gained |
| In Situ NMR Spectroscopy | Tracking the concentration of reactants, intermediates, and products over time to determine reaction kinetics and identify transient species. nih.gov |
| In Situ IR/Raman Spectroscopy | Monitoring changes in vibrational modes to identify functional group transformations and study the binding of substrates to catalysts. ornl.govrsc.org |
| Operando X-ray Absorption Spectroscopy (XAS) | Determining the electronic structure and local coordination environment of a metal catalyst during a reaction. nih.govrsc.org |
| Mass Spectrometry | Coupled with reaction cells to provide real-time analysis of volatile products and reactants, allowing for simultaneous measurement of catalytic performance. wikipedia.orgornl.gov |
The application of these sophisticated analytical tools will enable a more profound, dynamic understanding of the chemical transformations involving ecgononium methyl ester(1+), moving beyond static pictures to a full "molecular movie" of the reaction.
Integration of Multiscale Computational Modeling with Experimental Data
Computational modeling has become an indispensable tool in modern chemistry, providing insights that can be difficult or impossible to obtain through experiments alone. researchgate.net For complex systems like the ecgonane alkaloids, a single modeling technique is often insufficient. Multiscale modeling addresses this by combining different computational methods, each suited for a specific length and time scale, to create a more comprehensive picture of the system's behavior. controlledreleasesociety.orgnih.gov
The integration of these computational models with experimental data is a powerful strategy for validating and refining our understanding. This synergistic approach can be applied to ecgononium methyl ester(1+) in several ways:
Quantum Mechanics (QM): At the most fundamental level, QM methods can be used to calculate the electronic structure, geometry, and reactivity of ecgononium methyl ester(1+). This information is crucial for understanding reaction mechanisms, predicting spectroscopic properties, and designing new catalysts.
Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insights into the conformational dynamics of ecgononium methyl ester(1+) and its interactions with solvents, enzymes, or other molecules. controlledreleasesociety.org
Agent-Based Modeling: At a larger scale, agent-based models can simulate the collective behavior of many molecules to understand macroscopic properties and processes, such as the self-assembly of derivatives or their transport across membranes. arxiv.org
The workflow for integrating multiscale modeling with experimental data typically involves:
Building an initial computational model based on existing knowledge.
Running simulations to generate predictions about the system's properties or behavior.
Performing experiments (e.g., spectroscopy, kinetics) to measure these properties.
Comparing the computational predictions with the experimental results.
Refining the computational model based on the experimental data and repeating the cycle.
This iterative process leads to increasingly accurate and predictive models that can accelerate discovery and design. researchgate.netnih.gov For example, computational docking and MD simulations can predict how ecgononium methyl ester(1+) or its derivatives might bind to a target protein, guiding the synthesis of new compounds with desired biological activities.
Exploration of Ecgononium Methyl Ester(1+) as a Platform for Novel Chemical Entity Synthesis
A key goal in medicinal and materials chemistry is the synthesis of novel chemical entities (NCEs) with unique properties. Scaffolds derived from natural products are often excellent starting points due to their inherent structural complexity and biological relevance. Ecgononium methyl ester(1+), with its bicyclic tropane core and multiple functional groups, represents a versatile platform for the synthesis of new molecules. wikipedia.org
The chemical structure of ecgonine (B8798807) methyl ester offers several sites for modification:
The Tertiary Amine: This nitrogen can be quaternized or, in its deprotonated form, can participate in various reactions. The protonated form, ecgononium methyl ester(1+), highlights the basicity of this site. monarchinitiative.org
The Hydroxyl Group (in ecgonine): The ester can be hydrolyzed to ecgonine, freeing up a secondary alcohol that can be oxidized, acylated, or otherwise modified. wikipedia.orgnih.gov
The Methyl Ester: This group can be hydrolyzed to a carboxylic acid or converted to other functional groups like amides or different esters. wikipedia.orgnih.gov
By strategically modifying these functional groups, a diverse library of new compounds can be generated. For example:
Derivatization for Analytical Purposes: The derivatization of ecgonine methyl ester is already used in analytical chemistry, for instance, by acylation to improve its chromatographic properties for GC/MS analysis. nih.govresearchgate.net
Synthesis of Analogs: The ester and hydroxyl groups can be modified to create a wide range of analogs. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, aiming to develop compounds with improved therapeutic properties.
Development of Probes and Labeled Compounds: Isotopically labeled versions or derivatives with fluorescent tags could be synthesized to study the metabolism, distribution, and target engagement of ecgonane-based molecules.
Creation of N-Oxides and Other Metabolites: The synthesis of potential metabolites, such as N-oxides, can aid in their identification in biological samples and help to understand the metabolic fate of the parent compound. nih.gov
The exploration of ecgononium methyl ester(1+) and its parent compound as a chemical scaffold is a promising avenue for the discovery of NCEs with potential applications in various fields of chemistry and biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
